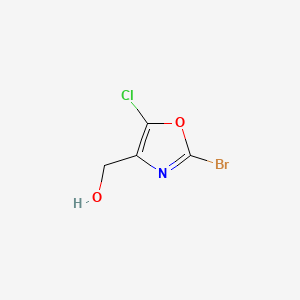

2-Bromo-5-chloro-4-oxazolemethanol

Description

2-Bromo-5-chloro-4-oxazolemethanol is an organic compound with the molecular formula C4H3BrClNO2 It is a halogenated oxazole derivative, characterized by the presence of both bromine and chlorine atoms on the oxazole ring

Properties

IUPAC Name |

(2-bromo-5-chloro-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrClNO2/c5-4-7-2(1-8)3(6)9-4/h8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNCCZHRBDICFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(OC(=N1)Br)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.43 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloro-4-oxazolemethanol typically involves the halogenation of oxazole derivatives. One common method includes the bromination and chlorination of oxazole intermediates under controlled conditions. The reaction conditions often involve the use of bromine and chlorine sources, such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2), in the presence of suitable solvents like dichloromethane (DCM) or acetonitrile.

Industrial Production Methods

Industrial production of 2-Bromo-5-chloro-4-oxazolemethanol may involve scalable processes that ensure high yield and purity. These processes often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of cost-effective and readily available starting materials is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloro-4-oxazolemethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2-Bromo-5-chloro-4-oxazolemethanol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloro-4-oxazolemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity and ability to form covalent bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-4-chloro-5-oxazolemethanol

- 2-Chloro-5-bromo-4-oxazolemethanol

- 5-Bromo-2-chloro-4-oxazolemethanol

Uniqueness

2-Bromo-5-chloro-4-oxazolemethanol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms allows for versatile chemical modifications and enhances its potential for various applications.

Biological Activity

2-Bromo-5-chloro-4-oxazolemethanol is a halogenated oxazole derivative with a molecular formula of CHBrClNO. This compound has garnered attention in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. The presence of both bromine and chlorine atoms on the oxazole ring enhances its reactivity, allowing it to interact with various biological targets.

The compound's structure is characterized by the following features:

- Molecular Formula : CHBrClNO

- Functional Groups : Contains an oxazole ring, bromine, and chlorine substituents.

- Reactivity : Capable of undergoing substitution reactions, oxidation, and reduction processes.

The biological activity of 2-Bromo-5-chloro-4-oxazolemethanol is primarily attributed to its ability to form covalent bonds with specific molecular targets, such as enzymes or receptors. The halogen substituents enhance its electrophilicity, facilitating interactions with nucleophilic sites in biological molecules. This interaction can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.

Antimicrobial Activity

Research has indicated that 2-Bromo-5-chloro-4-oxazolemethanol exhibits significant antimicrobial properties. In vitro studies reveal its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

These findings suggest that the compound could serve as a lead in the development of new antimicrobial agents.

Anticancer Activity

In addition to its antimicrobial effects, 2-Bromo-5-chloro-4-oxazolemethanol has been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, including breast and colon cancer cells.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with 2-Bromo-5-chloro-4-oxazolemethanol resulted in:

- Reduction in Cell Viability : A decrease in cell viability was observed at concentrations above 10 μM.

- Increase in Apoptotic Markers : Enhanced expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 were noted.

Synthesis and Applications

The synthesis of 2-Bromo-5-chloro-4-oxazolemethanol typically involves halogenation reactions using bromine and chlorine sources under controlled conditions. This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules for pharmaceutical applications.

Comparative Analysis with Related Compounds

When comparing 2-Bromo-5-chloro-4-oxazolemethanol with similar oxazole derivatives, it stands out due to its specific substitution pattern, which enhances its biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-Bromo-5-chloro-4-oxazolemethanol | Halogenated oxazole | Antimicrobial, anticancer |

| 2-Bromo-4-chloro-5-oxazolemethanol | Different substitution pattern | Limited activity |

| 5-Bromo-2-chloro-4-oxazolemethanol | Similar structure but less potent | Minimal activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.